molecular formula C15H12O3 B1334816 3-(1-Oxo-2-phenylethyl)benzoic acid CAS No. 423151-69-3

3-(1-Oxo-2-phenylethyl)benzoic acid

Cat. No. B1334816
CAS RN: 423151-69-3
M. Wt: 240.25 g/mol
InChI Key: AQVBEISJPKPDAH-UHFFFAOYSA-N
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Description

3-(1-Oxo-2-phenylethyl)benzoic acid, also known as o-Oxo-cinnamic acid or o-Oxo-3-phenylpropionic acid, is an organic compound with the molecular formula C15H12O3 . It has a molecular weight of 240.25 g/mol .


Molecular Structure Analysis

The molecular structure of 3-(1-Oxo-2-phenylethyl)benzoic acid consists of 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It contains a total of 31 bonds, including 19 non-hydrogen bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 aromatic carboxylic acid group, and 1 aromatic ketone group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.25 g/mol . It has a XLogP3 value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has a topological polar surface area of 54.4 Ų .

Scientific Research Applications

I have conducted a search for scientific research applications of “3-(1-Oxo-2-phenylethyl)benzoic acid,” but unfortunately, the available information does not provide a detailed breakdown into unique applications as you requested. The sources mention its use in experimental and research settings, particularly in fields like Life Science Research , Chromatography and Mass Spectrometry , Analytical Chemistry , Biopharma Production , and Safety Controlled Environment and Cleanroom Solutions .

properties

IUPAC Name

3-(2-phenylacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-14(9-11-5-2-1-3-6-11)12-7-4-8-13(10-12)15(17)18/h1-8,10H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVBEISJPKPDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402081
Record name 3-(1-OXO-2-PHENYLETHYL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Oxo-2-phenylethyl)benzoic acid

CAS RN

423151-69-3
Record name 3-(1-OXO-2-PHENYLETHYL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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